(2E)-2-[(4-Methylphenyl)formamido]-3-(4-nitrophenyl)-N-(prop-2-EN-1-YL)prop-2-enamide
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Overview
Description
(2E)-2-[(4-Methylphenyl)formamido]-3-(4-nitrophenyl)-N-(prop-2-EN-1-YL)prop-2-enamide is a complex organic compound characterized by its unique structural features This compound contains both aromatic and aliphatic components, making it a subject of interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-[(4-Methylphenyl)formamido]-3-(4-nitrophenyl)-N-(prop-2-EN-1-YL)prop-2-enamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Formamido Intermediate: The initial step involves the reaction of 4-methylphenylamine with formic acid to form the formamido intermediate.
Nitration: The formamido intermediate is then subjected to nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group.
Coupling Reaction: The nitrated intermediate undergoes a coupling reaction with prop-2-en-1-amine under basic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(2E)-2-[(4-Methylphenyl)formamido]-3-(4-nitrophenyl)-N-(prop-2-EN-1-YL)prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Chemistry
In chemistry, (2E)-2-[(4-Methylphenyl)formamido]-3-(4-nitrophenyl)-N-(prop-2-EN-1-YL)prop-2-enamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, this compound can be used as a probe to study enzyme-substrate interactions. Its ability to undergo various chemical reactions makes it a valuable tool for investigating metabolic pathways.
Medicine
In medicine, derivatives of this compound may exhibit pharmacological activities such as anti-inflammatory or antimicrobial properties. Research is ongoing to explore its potential therapeutic applications.
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its reactivity and stability make it suitable for various industrial processes.
Mechanism of Action
The mechanism of action of (2E)-2-[(4-Methylphenyl)formamido]-3-(4-nitrophenyl)-N-(prop-2-EN-1-YL)prop-2-enamide involves its interaction with specific molecular targets. The formamido and nitrophenyl groups can participate in hydrogen bonding and π-π interactions, respectively. These interactions can modulate the activity of enzymes or receptors, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- (2E)-2-[(4-Methylphenyl)amino]-3-(4-nitrophenyl)-N-(prop-2-EN-1-YL)prop-2-enamide
- (2E)-2-[(4-Methylphenyl)formamido]-3-(4-chlorophenyl)-N-(prop-2-EN-1-YL)prop-2-enamide
Uniqueness
Compared to similar compounds, (2E)-2-[(4-Methylphenyl)formamido]-3-(4-nitrophenyl)-N-(prop-2-EN-1-YL)prop-2-enamide stands out due to the presence of both the nitrophenyl and formamido groups
Properties
IUPAC Name |
4-methyl-N-[(E)-1-(4-nitrophenyl)-3-oxo-3-(prop-2-enylamino)prop-1-en-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O4/c1-3-12-21-20(25)18(13-15-6-10-17(11-7-15)23(26)27)22-19(24)16-8-4-14(2)5-9-16/h3-11,13H,1,12H2,2H3,(H,21,25)(H,22,24)/b18-13+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZBBHBPOEGWWHM-QGOAFFKASA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC(=CC2=CC=C(C=C2)[N+](=O)[O-])C(=O)NCC=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)N/C(=C/C2=CC=C(C=C2)[N+](=O)[O-])/C(=O)NCC=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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